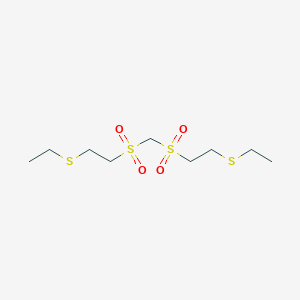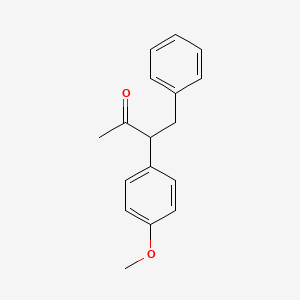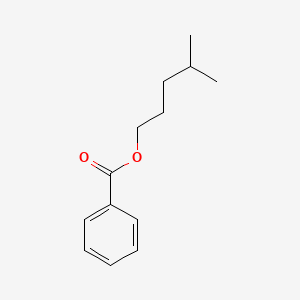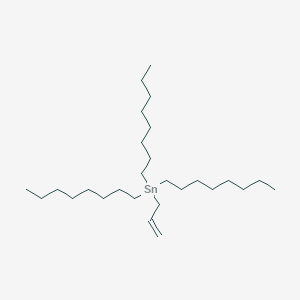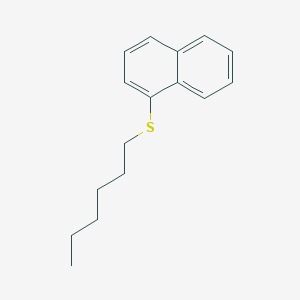
Naphthalene, 1-(hexylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-(hexylthio)- is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system substituted with a hexylthio group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-(hexylthio)- typically involves the reaction of naphthalene with hexylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where naphthalene is treated with hexylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of Naphthalene, 1-(hexylthio)- can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where naphthalene and hexylthiol are continuously fed into the reactor along with a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1-(hexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The hexylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-(hexylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(hexylthio)- involves its interaction with various molecular targets and pathways. The hexylthio group can undergo oxidation to form reactive intermediates that can interact with cellular proteins and enzymes. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form reactive intermediates also makes it a useful tool in studying oxidative stress and related cellular processes.
Comparison with Similar Compounds
Naphthalene, 1-(hexylthio)- can be compared with other naphthalene derivatives such as:
Naphthalene, 1-thiol: Similar in structure but lacks the hexyl group, leading to different chemical properties and reactivity.
Naphthalene, 1-methylthio: Contains a methylthio group instead of a hexylthio group, resulting in different steric and electronic effects.
Naphthalene, 1-(phenylthio)-:
The uniqueness of Naphthalene, 1-(hexylthio)- lies in the presence of the hexylthio group, which imparts specific chemical properties and reactivity that are distinct from other naphthalene derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5092-83-1 |
|---|---|
Molecular Formula |
C16H20S |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-hexylsulfanylnaphthalene |
InChI |
InChI=1S/C16H20S/c1-2-3-4-7-13-17-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3 |
InChI Key |
DYKYMRSTKCJTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


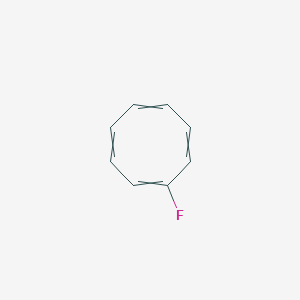
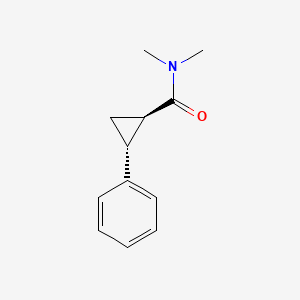
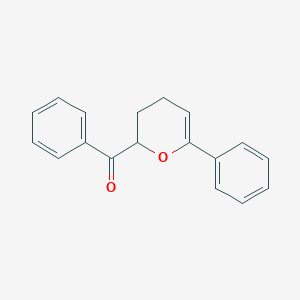
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
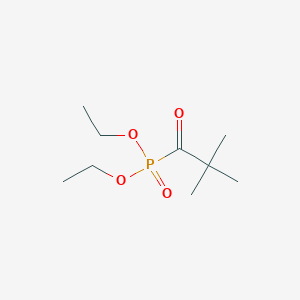
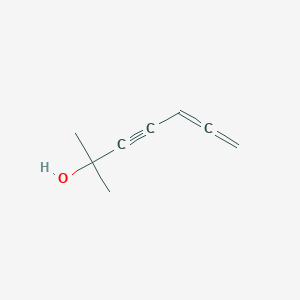

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

